molecular formula C20H16N4O3S2 B2528549 N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 863594-84-7

N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2528549
CAS No.: 863594-84-7
M. Wt: 424.49
InChI Key: SSZOQHLVTHUJLA-UHFFFAOYSA-N
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Description

N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid featuring a thiazolo[5,4-b]pyridine moiety. This heterocyclic scaffold is notable for its fused thiazole-pyridine structure, which confers unique electronic and steric properties. The compound consists of:

  • A thiazolo[5,4-b]pyridine core, a bicyclic system with sulfur and nitrogen atoms, linked to a phenyl group.
  • A sulfamoyl bridge (-SO₂NH-) connecting the thiazolo-pyridine-bearing phenyl ring to a second phenyl ring.
  • An acetamide group (-NHCOCH₃) at the para position of the terminal phenyl ring.

Properties

IUPAC Name

N-[4-[[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-13(25)22-15-7-9-17(10-8-15)29(26,27)24-16-5-2-4-14(12-16)19-23-18-6-3-11-21-20(18)28-19/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZOQHLVTHUJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors

    Formation of Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a pyridine derivative with a thiazole precursor under acidic or basic conditions.

    Introduction of Phenylsulfamoyl Group: The thiazolo[5,4-b]pyridine core is then reacted with a phenylsulfonyl chloride in the presence of a base to form the phenylsulfamoyl derivative.

    Acetylation: Finally, the phenylsulfamoyl derivative is acetylated using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine core is known to bind to active sites of enzymes, inhibiting their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo-Pyridine Derivatives with Varied Substituents

Compound : 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide
  • Structural Differences : Replaces the sulfamoyl-linked phenyl-acetamide group with a 3,4-dimethoxyphenylacetamide chain.
  • Biological Relevance : The methoxy groups may enhance lipophilicity and membrane permeability compared to the sulfamoyl group in the target compound.
  • Synthesis : Prepared via condensation reactions, similar to methods in .
  • Key Data : Molecular weight = 419.5 g/mol; molecular formula = C₂₃H₂₁N₃O₃S .
Compound : N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide
  • Structural Differences : Substitutes the acetamide group with a bulkier naphthamide moiety.
  • Implications : Increased aromaticity may alter binding affinity in pharmacoperone assays, as seen in high-throughput screening (HTS) for vasopressin receptor mutants .

Sulfonamide-Acetamide Hybrids with Alternative Heterocycles

Pyrazole-Sulfonamide Derivatives (e.g., Compounds 2–8 in )
  • Structural Differences : Replace thiazolo-pyridine with pyrazole rings.
  • Biological Activity : Demonstrated anticancer activity against colon cancer via apoptosis induction. The dual-tail strategy (pyrazole + sulfonamide) enhances target selectivity .
  • Synthesis : Synthesized via hydrazine-condensation reactions, differing from the thiazolo-pyridine coupling methods .
Bis(azolyl)sulfonamidoacetamides (e.g., Compounds 5–7 in )
  • Structural Differences : Incorporate oxazole, thiazole, or imidazole rings instead of thiazolo-pyridine.
  • Synthesis : Utilize ultrasonication-assisted reactions with DMAP, highlighting divergent synthetic pathways compared to the target compound .

Sulfonamide Derivatives with Simpler Aromatic Systems

N-Phenylbenzenesulfonamides (e.g., 4w–5b in )
  • Structural Differences : Lack the thiazolo-pyridine and acetamide groups, featuring halogen or trifluoromethyl substituents.
  • Properties : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but reduce solubility compared to the acetamide group in the target compound .
Sulfamethizole and Impurities ()
  • Structural Differences : Replace thiazolo-pyridine with 5-methyl-1,3,4-thiadiazole.
  • Biological Activity : Sulfamethizole is an antibacterial agent, suggesting sulfur-containing heterocycles are critical for antimicrobial activity. The impurity N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide highlights the importance of regiochemistry in sulfonamide synthesis .

Structure-Activity Relationship (SAR) Trends

  • Thiazolo-Pyridine Core : Enhances binding to enzymes/receptors requiring planar, electron-rich heterocycles (e.g., kinases) .
  • Acetamide Group : Improves water solubility compared to naphthamide or benzamide analogs .
  • Sulfamoyl Bridge : Facilitates hydrogen bonding with biological targets, as seen in pyrazole-sulfonamide anticancer agents .

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